molecular formula C7H15N B3044491 4-Penten-1-amine, N,N-dimethyl- CAS No. 1001-91-8

4-Penten-1-amine, N,N-dimethyl-

Cat. No. B3044491
CAS RN: 1001-91-8
M. Wt: 113.2 g/mol
InChI Key: RWKDECTXBYSORQ-UHFFFAOYSA-N
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Description

4-Penten-1-amine, N,N-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a primary amine with a double bond in its carbon chain and is also known as N,N-dimethyl-4-penten-1-amine. In

Mechanism of Action

The mechanism of action of 4-Penten-1-amine, N,N-dimethyl- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of its primary amine functional group. This compound has also been shown to exhibit antimicrobial activity against a variety of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Penten-1-amine, N,N-dimethyl- have not been extensively studied. However, it has been shown to exhibit cytotoxicity against cancer cells in vitro. This compound has also been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Penten-1-amine, N,N-dimethyl- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective starting material for organic synthesis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 4-Penten-1-amine, N,N-dimethyl-. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

4-Penten-1-amine, N,N-dimethyl- has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

N,N-dimethylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-5-6-7-8(2)3/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKDECTXBYSORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338143
Record name 4-Penten-1-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001-91-8
Record name 4-Penten-1-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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